molecular formula C21H16FN7O2 B2682119 4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 1903434-68-3

4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No. B2682119
CAS RN: 1903434-68-3
M. Wt: 417.404
InChI Key: DKHDIVFPLVQXGD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrrole, a triazolo-pyridine, an oxadiazole, and a fluorophenyl group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially engage in various intermolecular interactions, such as pi-stacking .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Pharmacokinetics and Metabolism

The disposition and metabolism of substances structurally similar to 4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide have been extensively studied to understand their pharmacokinetics and potential therapeutic applications. For instance, studies on compounds like SB-649868, which is a novel orexin 1 and 2 receptor antagonist, showcase the detailed pharmacokinetics involving absorption, distribution, metabolism, and excretion patterns in humans. These studies reveal that elimination of drug-related material occurs principally via feces, with urinary excretion accounting for a smaller fraction of total radioactivity. Metabolite profiling and characterization using high-performance liquid chromatography-mass spectrometry (HPLC-MS) and NMR spectroscopy indicate the presence of more slowly cleared metabolites in the plasma, suggesting a complex metabolism pathway that includes oxidation and rearrangement processes (Renzulli et al., 2011).

Environmental and Health Impact

Research on environmental exposure to various chemicals, including pesticides and related compounds, is crucial in understanding the potential health impacts on populations. Studies like those conducted on South Australian preschool children to measure the extent of exposure to organophosphorus and pyrethroid pesticides provide valuable insights into the widespread exposure to these chemicals and the need for public health policies to regulate their use. Such research underscores the importance of monitoring and evaluating the exposure levels of potentially harmful chemicals to mitigate health risks (Babina et al., 2012).

Diagnostic and Therapeutic Potential

The development and application of radiotracers for imaging in diseases like Alzheimer's and prostate cancer highlight the therapeutic potential of novel compounds. For example, 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer, has shown promise in improving the localization of biochemical recurrence of prostate cancer, thereby significantly impacting patient management and treatment planning (Rousseau et al., 2019). Similarly, PET studies with radioligands such as [11C]PIB have revealed increased tracer uptake in several brain regions in Alzheimer's disease, providing a non-invasive method to study the distribution and phases of amyloid pathology in living patients (Kemppainen et al., 2006).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, the mechanism of action would depend on the biological target of the compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications, such as in pharmaceuticals or materials science .

properties

IUPAC Name

4-(4-fluorophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7O2/c1-12-25-21(31-28-12)14-6-7-29-18(9-14)26-27-19(29)11-24-20(30)17-8-15(10-23-17)13-2-4-16(22)5-3-13/h2-10,23H,11H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHDIVFPLVQXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

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